

Technical Support Center: Optimizing Selectivity in NF₃-based Plasma Etching

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nitrogen trifluoride

Cat. No.: B1218955

[Get Quote](#)

Welcome to the technical support center for NF₃-based plasma etching processes. This resource is designed for researchers, scientists, and professionals in drug development and related fields who utilize plasma etching in their experimental work. Here you will find troubleshooting guidance and frequently asked questions to help you improve selectivity and address common challenges encountered during your experiments.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter while using NF₃-based plasma etching.

Issue: Low Selectivity of Silicon Nitride (SiN) to Silicon Dioxide (SiO₂)

Low selectivity between SiN and SiO₂ is a common issue that can lead to unwanted etching of the underlying oxide layer. Here are several approaches to enhance this selectivity:

- Gas Mixture Modification: The composition of the plasma gas is a critical factor.
 - Addition of Oxygen (O₂): Introducing O₂ into the NF₃ plasma can significantly impact selectivity. The reactive oxygen atoms can form a passivating oxide layer on silicon surfaces, while reactive NO species, also formed, can increase the rate of fluorine migration on the SiN surface, thereby enhancing its etch rate.^{[1][2][3]} However, an excessively high O₂/NF₃ ratio can lead to a decrease in selectivity and an increase in SiN surface roughness.^[1]

- Addition of Hydrogen (H₂): The addition of H₂ to NF₃/N₂/O₂ gas mixtures has been shown to dramatically increase SiN/SiO₂ selectivity, with reports of selectivity reaching as high as 400.[4][5] This is attributed to the formation of vibrationally excited HF molecules which accelerate the etching reactions on the SiN surface.[4][5] The selectivity often shows a sharp peak at a specific H₂ flow rate.[4]
- Addition of Ammonia (NH₃): In NF₃/O₂ plasmas, adding NH₃ can inhibit the etching of SiO₂, leading to a substantial increase in selectivity.[6] This can even reduce the oxide etch rate to zero, resulting in virtually infinite selectivity while maintaining a reasonable etch rate for nitride.[6]
- Use of Hydrocarbon Additives: The addition of hydrocarbons to an NF₃ plasma can also be used to improve selectivity.
- Process Parameter Optimization:
 - RF Power: Lowering the RF power can sometimes lead to higher selectivity.[7][8][9] High power can increase the etch rate of both SiN and SiO₂, potentially reducing the selectivity.[7][9]
 - Pressure: The operating pressure within the etch chamber influences the plasma chemistry and can be adjusted to optimize selectivity.
 - Temperature: Increasing the substrate temperature can, in some cases, increase both the nitride etch rate and the selectivity of nitride over oxide.[10]
- Plasma Source Configuration:
 - Remote Plasma Sources (RPS): Using a remote plasma source, where the plasma is generated away from the substrate, delivers primarily neutral radicals to the wafer.[4] This damage-free, isotropic etching method can achieve very high selectivity.[2][4]
 - Plasma Etch (PE) vs. Reactive Ion Etch (RIE): Selectivity can be higher in PE mode compared to RIE mode, particularly at lower power densities.[8]

Issue: Poor Selectivity of Silicon Nitride (SiN) to Silicon (Si)

Achieving high selectivity between SiN and Si is crucial to prevent damage to the underlying silicon substrate.

- Gas Additives for Surface Passivation:
 - Oxygen (O₂): The addition of O₂ to an NF₃ plasma can form a passivating oxide layer on the silicon surface, which significantly improves the SiN/Si etch selectivity.^[1] An optimal O₂/NF₃ ratio is key to maximizing selectivity without causing excessive surface roughness.^[1]
 - Gases Promoting Polymerization: In some fluorine-containing plasmas, adding gases that promote the formation of a polymer film on the surfaces can enhance selectivity.^[11] The polymer layer can slow down or completely stop the etching of silicon.^[11]
- Cyclic Etching Processes: A cyclic approach, alternating between an etching step and a surface treatment or annealing step, can improve selectivity and prevent the accumulation of byproducts.^{[1][4]}

Issue: Increased Surface Roughness

A rough etched surface can negatively impact device performance.

- Control of Gas Ratios: An incorrect ratio of additive gases, such as a high O₂/NF₃ ratio, can lead to a rapid increase in the surface roughness of the remaining SiN film.^[1]
- Byproduct Formation: The formation of solid byproducts, such as ammonium fluorosilicate ((NH₄)₂SiF₆), on the SiN surface during etching can contribute to increased roughness.^[1] A cyclic process that includes an annealing step can help to remove these byproducts.^[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of adding O₂ to an NF₃ plasma for SiN etching?

A1: The addition of O₂ to an NF₃ plasma serves a dual purpose in improving selectivity. Firstly, reactive oxygen atoms can form a protective, thin oxide layer on exposed silicon surfaces, thereby reducing the silicon etch rate and increasing the SiN/Si selectivity.^[1] Secondly, the plasma chemistry can lead to the formation of NO radicals.^{[2][3]} These NO radicals have been

shown to facilitate the migration of fluorine atoms on the silicon nitride surface, which in turn enhances the SiN etch rate.[2][3] This combination of effects leads to an overall improvement in the selectivity of SiN over both Si and SiO₂.

Q2: How does a remote plasma source (RPS) help in achieving high selectivity?

A2: A remote plasma source generates the plasma at a distance from the substrate being etched.[4] This setup allows for ions and other high-energy species to recombine or be filtered out before they reach the wafer.[4] Consequently, the etching process is dominated by neutral radicals, leading to a more chemical and less physical etch.[2][4] This "damage-free" isotropic etching is particularly effective at achieving very high selectivity between different materials, such as SiN and SiO₂. [4][5]

Q3: Can temperature be used to control selectivity in NF₃-based etching?

A3: Yes, temperature can be a significant parameter for controlling selectivity. For instance, in a remote plasma process using an NF₃/Cl₂ mixture, increasing the temperature has been found to increase both the etch rate of Si₃N₄ and the selectivity of the nitride etch over the oxide etch.[10]

Q4: What are the typical process parameters for achieving high SiN/SiO₂ selectivity with an NF₃/O₂/H₂ remote plasma?

A4: While the optimal parameters are system-dependent, one study reported achieving a SiN/SiO₂ selectivity of approximately 400 with the addition of H₂ to an NF₃/N₂/O₂ mixture in a remote plasma system.[4] The process conditions involved specific flow rates of each gas and an RF power of 2000W.[4] It is important to note that the selectivity showed a strong dependence on the H₂ flow rate, indicating the need for careful optimization.[4]

Q5: What causes increased surface roughness during NF₃/O₂ plasma etching, and how can it be mitigated?

A5: Increased surface roughness can be caused by a non-optimal O₂/NF₃ gas ratio, which may lead to non-uniform etching.[1] Another cause is the formation of solid byproducts, such as (NH₄)₂SiF₆, on the surface during the etch process.[1] To mitigate this, it is crucial to optimize the gas flow ratios. Additionally, employing a cyclic etching process that includes an annealing step can help in the removal of these solid residues, resulting in a smoother surface.[4]

Data Presentation

Table 1: Effect of O₂/NF₃ Ratio on SiN/Si Selectivity and SiN Surface Roughness

O ₂ /NF ₃ Ratio	SiN to Si Selectivity	SiN Surface Roughness (nm)
Data not explicitly provided in a comparable format across multiple sources.	Increases with O ₂ addition, then plateaus[1]	Increases rapidly at higher ratios[1]
0.5	5.4	0.19

Note: The data in this table is based on a specific study and may vary depending on the plasma system and other process parameters.[1]

Table 2: Example Process Parameters for High Selectivity Etching

Etch Chemistry	Plasma Source	Target Selectivity	Key Parameters	Reference
NF ₃ /O ₂ /Ar	Remote Plasma	SiN/Si > 5	O ₂ /NF ₃ ratio = 0.5, NF ₃ =40 sccm, Ar=1000 sccm	[1]
NF ₃ /N ₂ /O ₂ /H ₂	Remote Plasma	SiN/SiO ₂ ≈ 400	Addition of H ₂ is critical, RF Power = 2000W	[4]
NF ₃ /O ₂ /NH ₃	Inductively Coupled Plasma	SiN/SiO ₂ > 100	Addition of NH ₃ inhibits oxide etch	[6]
NF ₃ /Cl ₂	Remote Plasma	SiN/SiO ₂ increases with temp.	Temperature range: 25 to 500°C	[10]
NF ₃ /O ₂	Reactive Ion Etching	SiN/SiO ₂ ≈ 24	Low RF source power (30 W)	[7][9]

Experimental Protocols

Protocol 1: General Procedure for NF₃-Based Plasma Etching for Selectivity Studies

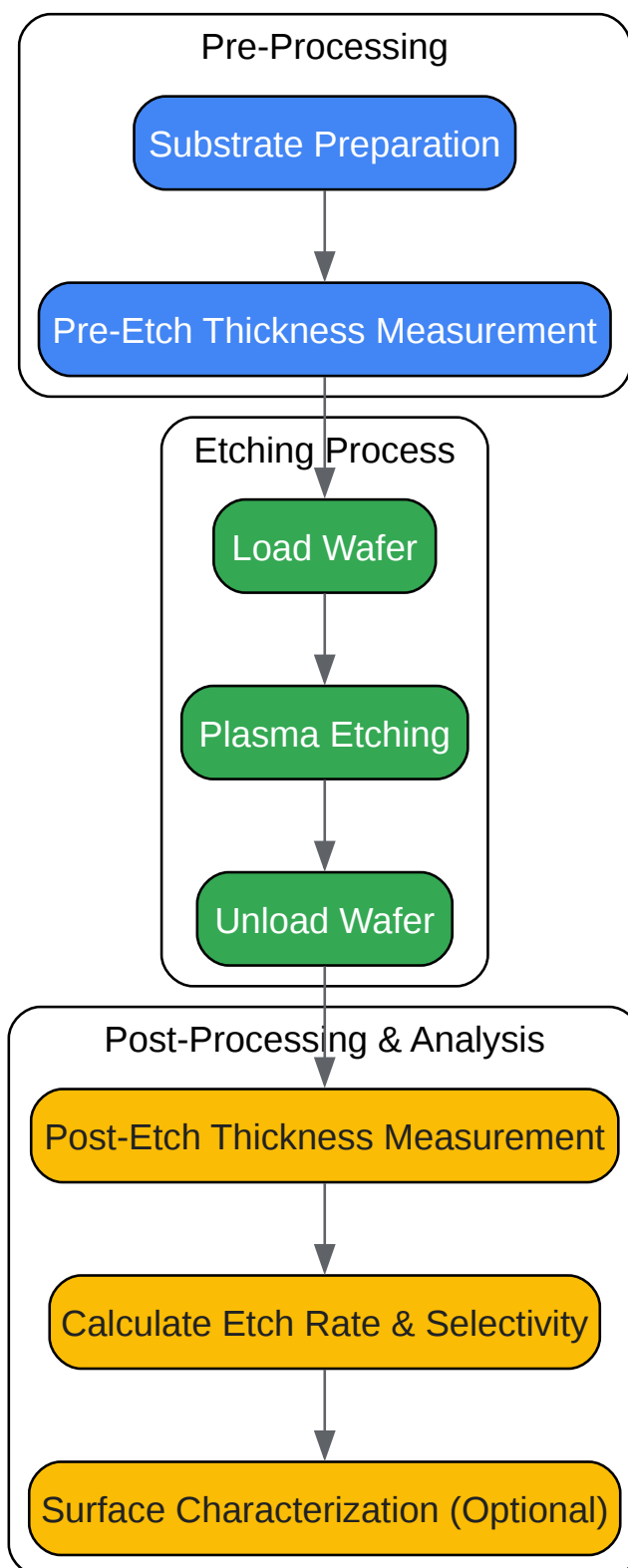
- **Substrate Preparation:** Prepare silicon wafers with deposited films of the materials to be etched (e.g., LPCVD SiN and thermal SiO₂).
- **Film Thickness Measurement (Pre-etch):** Measure the initial thickness of the films using a suitable metrology tool, such as an ellipsometer or a non-contact reflectometer.^[4]
- **Chamber Preparation:** Ensure the process chamber is clean and conditioned for the specific etch process.
- **Process Recipe Setup:** Program the desired etch recipe into the plasma system, defining the following parameters:
 - Gas flow rates (e.g., NF₃, O₂, H₂, Ar) in standard cubic centimeters per minute (sccm).
 - Chamber pressure in mTorr.
 - RF power (for both source and bias, if applicable) in Watts.
 - Substrate temperature in degrees Celsius.
 - Etch time.
- **Wafer Loading:** Load the prepared wafer into the process chamber.
- **Plasma Etching:** Execute the programmed etch recipe.
- **Wafer Unloading:** After the process is complete, unload the wafer from the chamber.
- **Film Thickness Measurement (Post-etch):** Measure the final thickness of the films.
- **Data Analysis:**
 - Calculate the etch rate for each material by dividing the change in film thickness by the etch time.

- Determine the selectivity by calculating the ratio of the etch rates of the desired material to the material to be preserved (e.g., Etch Rate of SiN / Etch Rate of SiO₂).
- Surface Characterization (Optional): Analyze the etched surface for roughness and chemical composition using techniques like Atomic Force Microscopy (AFM) and X-ray Photoelectron Spectroscopy (XPS).[\[1\]](#)[\[7\]](#)[\[9\]](#)

Protocol 2: Cyclic Etching for Enhanced Selectivity and Surface Quality

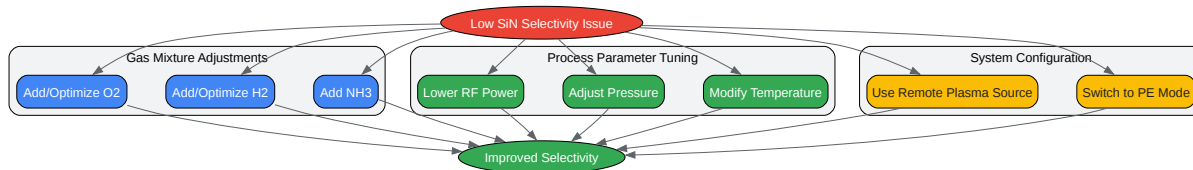
- Follow steps 1-3 from Protocol 1.
- Cyclic Process Recipe Setup: Program a multi-step recipe consisting of:
 - Etch Step: A plasma etch step using the desired NF₃-based chemistry for a specific duration.
 - Annealing Step: A step where the wafer is heated in an inert gas environment (e.g., Ar) to a specific temperature for a set time to remove volatile byproducts.[\[4\]](#)
 - Cooling Step: A step to allow the wafer to cool down before the next etch cycle.
- Repeat the cycle of etching, annealing, and cooling for the desired number of iterations to achieve the target etch depth.
- Follow steps 7-10 from Protocol 1 for post-processing and analysis.

Visualizations



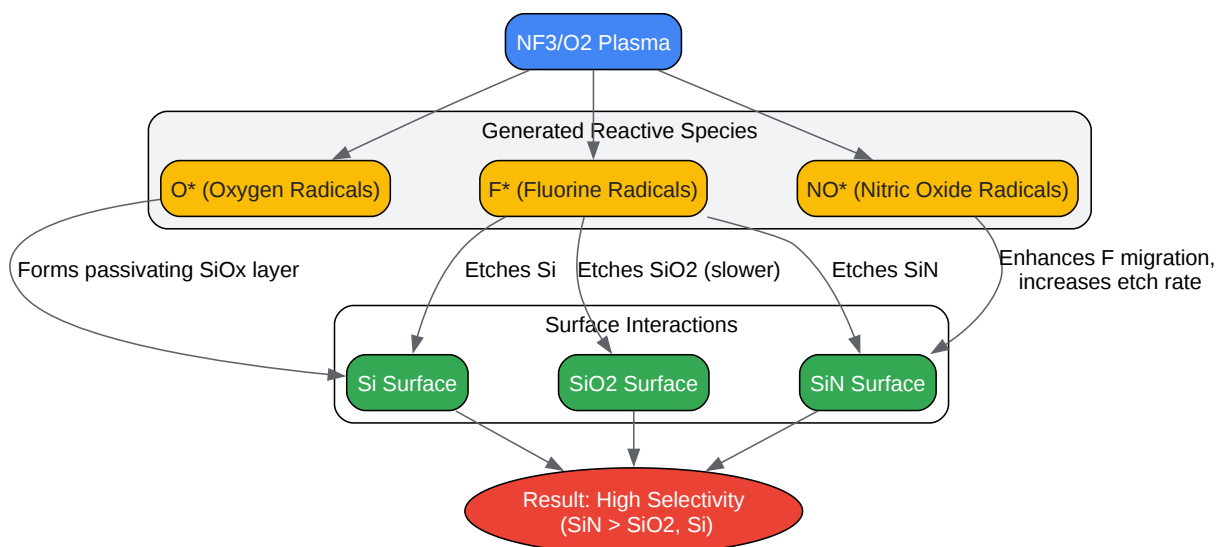
[Click to download full resolution via product page](#)

Caption: General experimental workflow for plasma etching selectivity studies.



[Click to download full resolution via product page](#)

Caption: Troubleshooting flowchart for improving SiN selectivity.



[Click to download full resolution via product page](#)

Caption: Simplified mechanism for selectivity in NF₃/O₂ plasma.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Comprehensive Study of NF₃-Based Selective Etching Processes: Application to the Fabrication of Vertically Stacked Horizontal Gate-All-around Si Nanosheet Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Role of NO in highly selective SiN/SiO₂ and SiN/Si etching with NF₃/O₂ remote plasma: Experiment and simulation | CoLab [colab.ws]
- 4. cpseg.eecs.umich.edu [cpseg.eecs.umich.edu]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Enhancing Si₃N₄ Selectivity over SiO₂ in Low-RF Power NF₃-O₂ Reactive Ion Etching: The Effect of NO Surface Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dl.astm.org [dl.astm.org]
- 9. researchgate.net [researchgate.net]
- 10. pure.psu.edu [pure.psu.edu]
- 11. electrochem.org [electrochem.org]
- To cite this document: BenchChem. [Technical Support Center: Optimizing Selectivity in NF₃-based Plasma Etching]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218955#improving-selectivity-in-nf3-based-plasma-etching-processes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com